Tyr-glu

Descripción general

Descripción

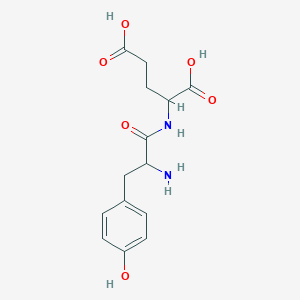

Tyr-Glu is a dipeptide formed from L-tyrosine and L-glutamic acid residues. It has a role as a metabolite.

Aplicaciones Científicas De Investigación

Mejora de la Actividad Antioxidante

La estructura de Tyr-glu le permite inducir la liberación de un átomo de hidrógeno del hidroxilo fenólico en la tirosina, lo que mejora su actividad antioxidante. Esto sugiere aplicaciones potenciales para proteger las células del estrés oxidativo .

Modificación de Proteínas y Péptidos

Los residuos de tirosina en péptidos y proteínas pueden modificarse selectivamente, lo que se ha convertido en un campo de investigación significativo. Esta modificación sirve para diversos propósitos, incluida la alteración de la función o estabilidad de las proteínas .

Actividad Antitumoral

this compound se ha estudiado por su papel como antagonista del receptor 2 del factor de crecimiento endotelial vascular (VEGFR-2). Las modificaciones en su estructura pueden mejorar su estabilidad contra las peptidasas séricas, mejorando su actividad antitumoral .

Escisión del Enlace Peptídico

La cadena lateral fenólica rica en electrones de la tirosina permite la escisión del enlace peptídico en residuos de Tyr mediante métodos químicos, electroquímicos y enzimáticos. Esto tiene implicaciones para la ingeniería de proteínas y la investigación .

Inhibición de la Angiogénesis

Se sabe que un tetrapéptido que contiene this compound inhibe la angiogénesis inducida por el factor de crecimiento endotelial vascular-A (VEGF-A), lo cual es crucial en la progresión tumoral y la remodelación vascular .

Mecanismo De Acción

Target of Action

Tyr-Glu, also known as Tyrosine-Glutamate, is a dipeptide composed of the amino acids tyrosine and glutamate. Tyrosine, one of the components of this compound, is known to be a primary target for protein oxidation, playing an essential role in cellular physiology and pathology .

Mode of Action

This inhibition occurs through the formation of multiple bonds and hydrophobic interactions with residues in the active site pockets of the angiotensin I-converting enzyme (ACE) .

Biochemical Pathways

It is found in the active sites of numerous enzymes and plays a crucial role in protein–protein and protein-ligand interactions . Tyrosine is also susceptible to various post-translational modifications, highlighting its importance in human disease states .

Result of Action

Tyrosine and its metabolites have been shown to exhibit antioxidative and anti-inflammatory properties in human endothelial cells .

Análisis Bioquímico

Biochemical Properties

Tyr-glu plays a significant role in biochemical reactions, particularly in the context of oxidative stress and inflammation. It interacts with various enzymes and proteins, including glutathione peroxidase 1, glutamate-cysteine ligase catalytic subunit, and heme oxygenase-1 . These interactions help prevent the rise of reactive oxygen species and the depletion of glutathione, thereby protecting cells from oxidative damage . Additionally, this compound inhibits the phosphorylation of NF-κB signaling proteins, which are crucial in regulating inflammatory responses .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In human umbilical vein endothelial cells, this compound prevents the over-expression of adhesion molecules at the gene, protein, and secretory levels . This action reduces the adhesion of human monocytes to endothelial cells, thereby mitigating inflammation . Furthermore, this compound influences cell signaling pathways by inhibiting the phosphorylation of NF-κB signaling proteins, which play a pivotal role in inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It inhibits the phosphorylation of NF-κB signaling proteins, thereby preventing the activation of this pathway . Additionally, this compound interacts with enzymes such as glutathione peroxidase 1 and glutamate-cysteine ligase catalytic subunit, enhancing their activity and promoting the synthesis of glutathione . These interactions help maintain cellular redox balance and protect cells from oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and retains its antioxidative and anti-inflammatory properties over extended periods . In in vitro studies, this compound has shown consistent efficacy in preventing oxidative stress and inflammation . Long-term effects of this compound on cellular function include sustained protection against oxidative damage and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vivo studies have shown that this compound, in a dose-dependent manner, ameliorates plantar and ear edemas in mice models of acute and chronic inflammation . Higher doses of this compound have demonstrated greater efficacy in reducing inflammation, while no significant toxic or adverse effects have been observed at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as glutathione peroxidase 1 and glutamate-cysteine ligase catalytic subunit, promoting the synthesis of glutathione and enhancing cellular antioxidant capacity . These interactions help maintain metabolic flux and regulate metabolite levels, contributing to the overall antioxidative and anti-inflammatory effects of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within cells are influenced by these interactions, ensuring its availability at sites of oxidative stress and inflammation .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that this compound is localized to areas where it can exert its antioxidative and anti-inflammatory effects most effectively .

Actividad Biológica

Tyr-Glu, a dipeptide consisting of tyrosine (Tyr) and glutamic acid (Glu), has garnered attention in various biological contexts due to its potential therapeutic applications. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₅N₃O₄

- Molecular Weight : 273.28 g/mol

- IUPAC Name : L-Tyrosyl-L-glutamic acid

This compound exhibits unique properties attributed to the aromatic nature of tyrosine and the acidic side chain of glutamic acid. These characteristics contribute to its interactions with various biological targets.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of peptides related to this compound. For instance, the tetrapeptide Arg-Leu-Tyr-Glu (RLYE) has been shown to inhibit vascular endothelial growth factor-A (VEGF-A)-induced angiogenesis, a crucial process in tumor progression. RLYE functions by binding to VEGFR-2, blocking VEGF-A from inducing angiogenic signals in endothelial cells .

| Peptide | Mechanism | Effect on Angiogenesis |

|---|---|---|

| RLYE | Binds VEGFR-2 | Inhibits VEGF-A-induced angiogenesis |

2. Neuroprotective Effects

The ratio of phenylalanine to tyrosine (Phe:Tyr) has been studied in relation to cerebral glucose metabolism. Elevated levels of phenylalanine can negatively affect cognitive functions, while adequate levels of tyrosine may provide neuroprotective benefits. A case series involving patients with classical phenylketonuria showed that a higher mean historical Phe:Tyr ratio correlated with impaired cerebral glucose metabolism . This suggests that Tyr plays a critical role in maintaining neurological health.

3. Mechanistic Role in Cellular Functions

Research indicates that Tyr and Glu may work synergistically in various cellular processes. For example, Tyr's hydroxyl group can form hydrogen bonds with receptor proteins, enhancing binding affinity and specificity . This cooperative mechanism is vital for modulating enzyme activities and signaling pathways within cells.

Case Study 1: Antitumor Mechanism of RLYE

A study investigated the effects of RLYE on tumor angiogenesis in a mouse model. The results demonstrated that RLYE significantly reduced tumor blood vessel formation by inhibiting the internalization of VEGFR-2, thereby preventing VEGF-A from exerting its angiogenic effects .

Case Study 2: Cognitive Function in PKU Patients

In a retrospective analysis involving 11 patients with phenylketonuria (PKU), researchers found that those with lower Phe:Tyr ratios exhibited better cognitive performance, indicating that maintaining appropriate levels of Tyr is essential for brain health .

Research Findings and Implications

The biological activity of this compound extends beyond simple peptide interactions; it plays a significant role in complex physiological processes:

- Angiogenesis Inhibition : Peptides like RLYE demonstrate potential as therapeutic agents against cancer by targeting angiogenic pathways.

- Cognitive Health : Maintaining optimal levels of Tyr relative to Phe is crucial for neuroprotection and cognitive function.

- Cell Signaling : The cooperative action between Tyr and Glu enhances their effectiveness in modulating cellular responses.

Propiedades

IUPAC Name |

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c15-10(7-8-1-3-9(17)4-2-8)13(20)16-11(14(21)22)5-6-12(18)19/h1-4,10-11,17H,5-7,15H2,(H,16,20)(H,18,19)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSLRCZINIDLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600266 | |

| Record name | Tyrosylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tyrosyl-Glutamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029104 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2545-89-3 | |

| Record name | Tyrosylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tyr-Glu?

A1: The molecular formula of this compound is C14H18N2O6. Its molecular weight is 310.3 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: While specific spectroscopic data for the isolated dipeptide this compound is limited in these papers, researchers frequently utilize techniques like NMR and mass spectrometry to characterize synthetic polypeptides containing this compound sequences and their degradation products. [, ]

Q3: How does the peptide LDYE, containing this compound, protect mitochondria from oxidative damage?

A4: Research suggests that LDYE, a small peptide with the sequence Leu-Asp-Tyr-Glu, demonstrates antioxidant properties by scavenging free radicals and protecting mitochondria from oxidative damage induced by H2O2/Fe2+. []

Q4: How does the order of amino acids in synthetic polypeptides containing this compound affect their thymus dependency?

A5: Studies using the synthetic polypeptides (Tyr-Tyr-Glu-Glu)-poly(DLAla)--poly(Lys) and (this compound-Tyr-Glu)-poly(DLAla)--poly(Lys) reveal that the former is thymus-dependent for antibody production, while the latter is not, highlighting the importance of amino acid sequence in immune responses. [, ]

Q5: Can you explain how tolerance to synthetic polypeptides containing this compound affects antibody specificity?

A6: Research demonstrates that inducing tolerance to a random polypeptide containing this compound sequences can lead to the production of antibodies targeting previously silent antigenic determinants, suggesting a shift in immune recognition. []

Q6: How does the immunogenicity of sequential polypeptides containing this compound vary among different mouse strains?

A7: Studies using various sequential polymers containing this compound, such as (Ala-Tyr-Glu-Gly)n, (Ala-Glu-Tyr-Gly)n, (Glu-Ala-Tyr-Gly)n, and (Glu-Tyr-Ala-Gly)n, demonstrate that immune responses are linked to the H-2 haplotype, highlighting the influence of genetic background on immunogenicity. []

Q7: What is the role of glycation of gammaIII-crystallin containing this compound sequences in cataract formation?

A8: Research suggests that gammaIII-crystallin, containing this compound sequences, is highly susceptible to glycation by glucose and fructose. This early glycation might lead to structural changes, aggregation, and eventually, cataract formation. [, ]

Q8: Are there any potential applications of this compound containing peptides in Alzheimer's disease?

A9: Some studies propose the use of peptides containing this compound sequences in vaccine development for Alzheimer's disease. These peptides, selected for their binding affinity to antibodies specific for the amyloid-beta (Aβ) peptide, aim to elicit an immune response against Aβ and potentially modify disease progression. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.